molecular formula C10H5ClF3N B13913438 2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-

2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-

Cat. No.: B13913438
M. Wt: 231.60 g/mol
InChI Key: DWTZOWRABVMDRE-UITAMQMPSA-N
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Description

(Z)-3-Chloro-3-(4-(trifluoromethyl)phenyl)acrylonitrile is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Chloro-3-(4-(trifluoromethyl)phenyl)acrylonitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with chloroacetonitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylonitrile derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Chloro-3-(4-(trifluoromethyl)phenyl)acrylonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while Michael addition reactions can produce various adducts .

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-Chloro-3-(4-(trifluoromethyl)phenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .

Biology and Medicine

In biology and medicine, this compound has been investigated for its potential anti-cancer properties. Studies have shown that derivatives of phenylacrylonitrile can exhibit anti-tumor activity against certain cancer cell lines .

Industry

In the industrial sector, (Z)-3-Chloro-3-(4-(trifluoromethyl)phenyl)acrylonitrile is used in the production of advanced materials, including photoresponsive materials and organic semiconductors .

Mechanism of Action

The mechanism of action of (Z)-3-Chloro-3-(4-(trifluoromethyl)phenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. For example, its anti-cancer activity may be mediated through the inhibition of certain enzymes or signaling pathways involved in cell proliferation .

Properties

Molecular Formula

C10H5ClF3N

Molecular Weight

231.60 g/mol

IUPAC Name

(Z)-3-chloro-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile

InChI

InChI=1S/C10H5ClF3N/c11-9(5-6-15)7-1-3-8(4-2-7)10(12,13)14/h1-5H/b9-5-

InChI Key

DWTZOWRABVMDRE-UITAMQMPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C#N)/Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)Cl)C(F)(F)F

Origin of Product

United States

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